![molecular formula C10H8Cl3N3 B1467239 4-(chloromethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole CAS No. 1250734-01-0](/img/structure/B1467239.png)
4-(chloromethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole
Vue d'ensemble
Description
4-(Chloromethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole (CM-DCPT) is an organic compound that was first synthesized in the early 1980s. It is a heterocyclic compound with a three-ring structure, consisting of a triazole ring, a benzene ring, and a methyl group. CM-DCPT is a common ingredient in many industrial products, such as paints, coatings, and adhesives, and is also used as a pharmaceutical intermediate. Additionally, CM-DCPT has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and toxicology.
Applications De Recherche Scientifique
Synthesis of Energetic Salts and Functionalized Materials
Triazolyl-functionalized monocationic energetic salts have been prepared through reactions involving chloromethyl-triazole derivatives, demonstrating their application in the synthesis of materials with good thermal stability and relatively high density. These compounds have significant potential in energetic materials research due to their desirable properties (Wang et al., 2007).
Corrosion Inhibition
Triazole derivatives have been studied for their efficiency in inhibiting corrosion and dissolution of mild steel in hydrochloric acid solutions. These studies reveal that triazole compounds, particularly those with specific substituents, serve as effective mixed-type inhibitors, offering protection against corrosion by forming a protective layer on the steel surface (Bentiss et al., 2007).
Antimicrobial Activities
Novel triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds show good to moderate activity against various microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Acid Extraction
The extraction of hydrochloric and nitric acid using triazole derivatives has been studied, showing that these compounds can effectively extract acids through the formation of monosolvates. This process is exothermic, and the effectiveness of acid extraction provides insights into the use of triazoles in separation processes and chemical synthesis (Golubyatnikova et al., 2012).
Synthesis of Heterocyclic Compounds
Triazole derivatives are key intermediates in the synthesis of a wide range of heterocyclic compounds, including those with potential biological activities. Their reactivity and versatility make them valuable in the discovery and development of new pharmaceuticals and agrochemicals (Ying, 2004).
Propriétés
IUPAC Name |
4-(chloromethyl)-1-[(3,4-dichlorophenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3N3/c11-4-8-6-16(15-14-8)5-7-1-2-9(12)10(13)3-7/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQHMRLYJXMZCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(N=N2)CCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



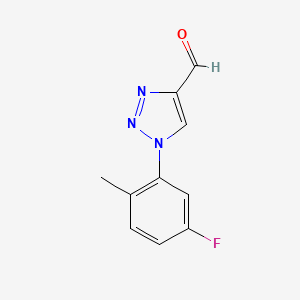
![1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467164.png)


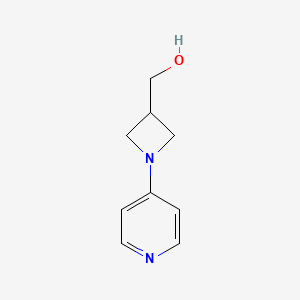
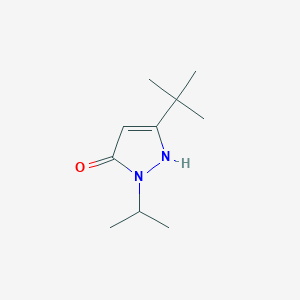


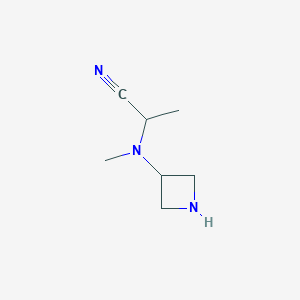
![1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467174.png)
![1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467175.png)

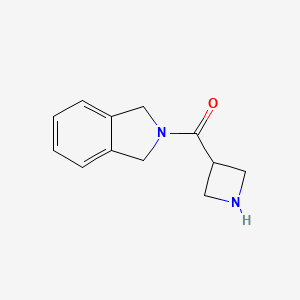
![[1-(Cyclopentylmethyl)azetidin-3-yl]methanol](/img/structure/B1467179.png)